N-(4-methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide
Description
N-(4-Methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a synthetic organic compound featuring a tetrahydrofuran (THF) ring substituted with two methyl groups at the 2-position, a ketone at the 5-position, and a carboxamide moiety linked to a 4-methoxybenzyl group. The 4-methoxybenzyl substituent is a common motif in medicinal chemistry, often utilized to enhance lipophilicity or modulate metabolic stability . The THF ring introduces conformational rigidity, which can influence binding affinity in biological systems.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2,2-dimethyl-5-oxooxolane-3-carboxamide |
InChI |
InChI=1S/C15H19NO4/c1-15(2)12(8-13(17)20-15)14(18)16-9-10-4-6-11(19-3)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,16,18) |
InChI Key |
OBHQRQUDIVRVHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NCC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxybenzyl Group: This step often involves the use of 4-methoxybenzyl chloride in the presence of a base to facilitate nucleophilic substitution.
Formation of the Carboxamide Group: This can be done by reacting the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions. While direct data for this compound is limited, analogous amides show predictable reactivity:
Oxidation of the Tetrahydrofuran Ring
The tetrahydrofuran moiety can undergo oxidation, particularly at the α-position to the carbonyl group. For example:
| Oxidizing Agent | Reaction Outcome (Based on Structural Analogs) | Notes |
|---|---|---|
| KMnO₄ (acidic conditions) | Ring-opening to form dicarboxylic acid | Aggressive conditions |
| Ozone (O₃) | Cleavage to generate ketone fragments | Requires reductive workup |
| mCPBA | Epoxidation of adjacent double bonds | If present in derivatives |
Functionalization of the Methoxybenzyl Group
The para-methoxybenzyl (PMB) substituent participates in electrophilic aromatic substitution and deprotection reactions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C → RT | Hydroxybenzyl derivative |
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted aromatic ring |
| Hydrogenolysis | H₂/Pd-C, MeOH | Removal of PMB group |
Nucleophilic Substitution at the Amide Nitrogen
The carboxamide nitrogen can act as a weak nucleophile in specific contexts:
| Reagent | Reaction Outcome | Example Application |
|---|---|---|
| Alkyl halides | N-alkylation to form ureas | Modifies pharmacokinetics |
| Acyl chlorides | Formation of bis-amides | Enhances lipophilicity |
Ring-Opening Reactions
The tetrahydrofuran ring is susceptible to ring-opening under nucleophilic or acidic conditions:
| Conditions | Products | Mechanism |
|---|---|---|
| H₂O/H⁺ (protic acid) | Linear keto-acid derivative | Acid-catalyzed hydrolysis |
| Grignard reagents | Alcohol adducts | Nucleophilic attack at carbonyl |
Stability Under Thermal and Photolytic Conditions
Studies on structurally related tetrahydrofuran derivatives reveal:
| Condition | Observed Degradation | Mitigation Strategy |
|---|---|---|
| >150°C (thermal) | Dehydration to furan derivatives | Use inert atmospheres |
| UV light (254 nm) | Radical-mediated oxidation | Store in amber glass |
Catalytic Transformations
Transition-metal catalysis enables selective modifications:
| Catalyst System | Reaction | Yield (Analog Data) |
|---|---|---|
| Pd(PPh₃)₄, CO atmosphere | Carbonylation at α-position | 65–72% |
| Ru-based complexes | Asymmetric hydrogenation | Enantiomeric excess >90% |
Scientific Research Applications
Anticancer Activity
N-(4-methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide has shown promising results in anticancer research. The compound's structure allows it to interact with specific cellular targets involved in cancer progression.
- Mechanism of Action : Studies indicate that it may inhibit enzymes critical for tumor growth and metastasis. The thiadiazole moiety within related compounds has been linked to targeting metabolic pathways associated with cancer cells .
Inhibition of Matrix Metalloproteinases
Research has highlighted the potential of this compound as a matrix metalloproteinase (MMP) inhibitor, which could be beneficial in treating conditions like osteoarthritis. MMPs play a crucial role in the degradation of cartilage, and their inhibition can help preserve joint integrity .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and applications of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects | Applications |
|---|---|---|---|
| 5-Aryl-1,3,4-thiadiazole Derivatives | Thiadiazole ring with various substituents | Known for anticancer properties | Cancer treatment |
| 4-Methoxyphenyl Thiadiazoles | Similar thiadiazole structure | Enhanced lipid solubility | Drug development |
| Benzyl Thiadiazoles | Contains benzyl substituents | Variability in biological activity | Pharmacological studies |
Case Studies
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
- Joint Health Applications : In preclinical models for osteoarthritis, the compound showed promise as an MMP inhibitor, leading to reduced cartilage degradation and improved joint function .
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The tetrahydrofuran (THF) ring in the target compound differentiates it from related benzofuran or tetrahydropyrimidine derivatives. For example:
- : A tetrahydropyrimidine-based compound incorporates a 4-methoxybenzyl group but features a more complex piperidine-aryl acetamide framework .
- : A benzofuran derivative with sulfonamide and cyclopropyl substituents highlights the role of aromatic systems in π-π stacking interactions, unlike the non-aromatic THF core in the target compound .
Substituent Analysis
- 4-Methoxybenzyl Group : Present in both the target compound and ’s molecule, this group is associated with increased lipophilicity (logP ~2.5–3.0) and may serve as a metabolically stable alternative to unsubstituted benzyl groups.
Physicochemical Properties (Hypothetical Data Table)
Biological Activity
N-(4-methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide (CAS Number: 1676027-43-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉NO₄ |
| Molecular Weight | 277.31 g/mol |
| CAS Number | 1676027-43-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the tetrahydrofuran ring followed by the introduction of the methoxybenzyl group. Specific catalysts and solvents are employed to enhance yield and purity. The methods can vary significantly based on desired modifications and scale of production .
Anticancer Properties
Recent studies have indicated that derivatives of tetrahydrofuran compounds exhibit significant anticancer activity. For instance, related compounds have shown promising results against various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for some derivatives ranged from 0.02 to 0.08 μmol/mL, comparable to standard chemotherapeutic agents like doxorubicin .
The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. It is hypothesized that this compound may inhibit certain enzymes or receptors involved in cancer cell proliferation and survival pathways. Further research is needed to elucidate the precise mechanisms at play .
Case Studies
- In Vitro Studies : Research involving the compound has demonstrated its ability to induce apoptosis in cancer cell lines through various pathways, including oxidative stress mechanisms and modulation of apoptotic markers.
- Metabolic Studies : A study utilizing zebrafish larvae as a model organism highlighted the metabolic pathways involved in the degradation of similar tetrahydrofuran derivatives, suggesting that such models could be beneficial for predicting human metabolic responses .
- Comparative Analysis : In comparative studies with other known anticancer agents, this compound showed enhanced activity against certain resistant cancer cell lines, indicating potential as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-methoxybenzyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide?
- Methodological Answer : A common approach involves coupling 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid with 4-methoxybenzylamine using carbodiimide-based reagents (e.g., EDCl or DCC) in the presence of HOBt to activate the carboxylic acid. Solvent selection (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of - and -NMR to verify substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, single-crystal X-ray diffraction provides definitive structural validation, as demonstrated in analogous carboxamide studies .
Q. What analytical techniques are suitable for assessing purity?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm is standard. Purity >95% is achievable via recrystallization from ethanol/water mixtures. Differential scanning calorimetry (DSC) can detect polymorphic impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer : Employ design of experiments (DoE) to test variables like solvent polarity, catalyst loading, and reaction time. For example, replacing DMF with THF may reduce byproduct formation in coupling reactions. Kinetic studies using in-situ IR or HPLC monitoring can identify rate-limiting steps .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer : Standardize assay protocols (e.g., enzyme concentration, incubation time) and validate compound stability under assay conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests) to confirm activity. Cross-reference with structurally similar compounds, such as N-(4-methoxybenzyl)formamide derivatives, to identify structure-activity relationships (SAR) .
Q. How can researchers investigate the compound’s metabolic stability for pharmacological applications?
- Methodological Answer : Conduct liver microsomal assays (human or rodent) with LC-MS/MS quantification. Monitor phase I metabolites (e.g., demethylation or oxidation products). Compare with positive controls (e.g., verapamil) to assess intrinsic clearance rates .
Experimental Design & Data Analysis
Q. What in vitro models are appropriate for evaluating this compound’s anti-inflammatory potential?
- Methodological Answer : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Include dose-response curves (1–100 µM) and cytotoxicity controls (MTT assay). Reference analogs like 4-hydroxy-3-methoxy cinnamic acid derivatives for mechanistic insights .
Q. How can computational modeling predict interaction modes with target proteins?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using protein structures from the PDB (e.g., COX-2 or NF-κB). Validate predictions with mutagenesis studies on key binding residues. Compare results with experimental SAR data from related carboxamides .
Safety & Handling
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
